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Compound of Interest

Compound Name: HIV-1 gag Protein p24 (194-210)

Cat. No.: B15327179 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of the

HIV-1 Gag p24 (194-210) peptide, a sequence of interest in HIV research. The document

outlines the chemical properties of this peptide, a detailed protocol for its synthesis via solid-

phase peptide synthesis (SPPS), and the subsequent purification and characterization using

reversed-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry

(MS).

Peptide Overview
The HIV-1 Gag p24 (194-210) peptide is a 17-amino acid sequence derived from the capsid

protein of the Human Immunodeficiency Virus type 1. Its primary sequence and key chemical

properties are summarized below.

Property Value

Sequence
Ala-Asn-Pro-Asp-Cys-Lys-Thr-Ile-Leu-Lys-Ala-

Leu-Gly-Pro-Ala-Ala-Thr

Molecular Formula C73H125N20O23S

Molecular Weight 1682.99 g/mol

CAS Number 141281-67-6
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Synthesis and Purification Workflow
The synthesis and purification of the HIV-1 Gag p24 (194-210) peptide follows a standardized

workflow, beginning with solid-phase peptide synthesis, followed by cleavage from the resin,

and culminating in purification and analysis.
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Figure 1: General workflow for the synthesis and purification of HIV-1 Gag p24 (194-210) peptide.
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Figure 1: General workflow for the synthesis and purification of the peptide.
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Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and

analysis of the HIV-1 Gag p24 (194-210) peptide. These protocols are based on established

Fmoc/tBu solid-phase peptide synthesis strategies.

This process involves the stepwise addition of amino acids to a growing peptide chain

anchored to a solid support resin.

Figure 2: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
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Figure 2: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis.

Materials and Reagents:

Resin: Pre-loaded Fmoc-Thr(tBu)-Wang resin.

Amino Acids: Fmoc-protected amino acids with acid-labile side-chain protecting groups (e.g.,

Boc for Lys, tBu for Asp and Thr, Trt for Asn and Cys).

Coupling/Activation Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium

hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-

b]pyridinium 3-oxid hexafluorophosphate).

Base: DIPEA (N,N-Diisopropylethylamine).

Deprotection Reagent: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide).

Solvents: DMF, DCM (Dichloromethane).

Protocol:

Resin Swelling: The resin is swelled in DMF for 30 minutes in a reaction vessel.

Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with 20%

piperidine in DMF for 20 minutes.

Washing: The resin is washed thoroughly with DMF to remove excess piperidine and by-

products.

Amino Acid Coupling: The next Fmoc-protected amino acid is activated with HBTU/HATU

and DIPEA in DMF and then added to the resin. The coupling reaction proceeds for 1-2

hours.

Washing: The resin is washed with DMF to remove excess reagents.

Cycle Repetition: Steps 2-5 are repeated for each amino acid in the sequence.
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Reagents:

Cleavage Cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5

v/v/v).

Protocol:

The peptide-resin is washed with DCM and dried.

The cleavage cocktail is added to the resin and incubated for 2-3 hours at room temperature

to cleave the peptide from the resin and remove side-chain protecting groups.

The resin is filtered off, and the filtrate containing the peptide is collected.

The crude peptide is precipitated by adding cold diethyl ether, followed by centrifugation to

pellet the peptide.

Instrumentation and Conditions:

System: Preparative High-Performance Liquid Chromatography system.

Column: C18 reversed-phase column (e.g., 21.2 x 250 mm, 10 µm particle size).

Mobile Phase A: 0.1% TFA in water.

Mobile Phase B: 0.1% TFA in acetonitrile.

Gradient: A linear gradient from 90% A to 90% B over a specified time (e.g., 25 minutes),

adjusted to optimize separation.

Flow Rate: Approximately 18-20 mL/min.

Detection: UV at 220 nm.

Protocol:

The crude peptide is dissolved in a minimal amount of a suitable solvent (e.g.,

DMSO/Acetonitrile 50:50).
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The solution is injected onto the equilibrated C18 column.

Fractions are collected based on the UV chromatogram peaks.

The fractions corresponding to the main peak are analyzed for purity.

Purity and Characterization Data
The purity of the synthesized peptide is assessed by analytical RP-HPLC, and its identity is

confirmed by mass spectrometry.

Analytical RP-HPLC Conditions:

Column: C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).

Gradient: A steeper gradient compared to the preparative run to ensure sharp peaks.

Flow Rate: 1 mL/min.

Mass Spectrometry:

Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).

Analysis: The observed molecular weight is compared to the theoretical molecular weight.

Expected Results:

Analysis Method Parameter Expected Result

Analytical RP-HPLC Purity
>95% (as determined by peak

area integration at 220 nm)

ESI-MS [M+H]+ (Observed) ~1684.0 Da

ESI-MS [M+H]+ (Theoretical) 1683.99 Da

Synthesis Typical Yield
15-30% (of theoretical, after

purification)
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Note: Yields can vary significantly based on the peptide sequence and synthesis efficiency.

Purity levels are determined after RP-HPLC purification.

This guide provides a foundational understanding of the synthesis and purification of the HIV-1

Gag p24 (194-210) peptide. Researchers should optimize these protocols based on the

specific equipment and reagents available in their laboratories.

To cite this document: BenchChem. [Technical Guide: Synthesis and Purity of HIV-1 Gag p24
(194-210) Peptide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15327179#purity-and-synthesis-of-hiv-1-gag-p24-
194-210-peptide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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